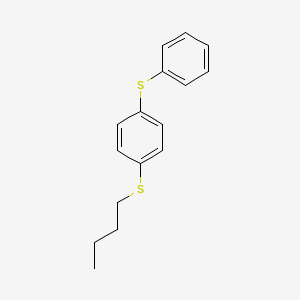![molecular formula C8H4Cl3F3OSi B12550503 Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane CAS No. 865485-87-6](/img/structure/B12550503.png)
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane is a chemical compound with the molecular formula C8H4Cl3F3OSi It is a silane derivative that contains a trifluoroethenyl group attached to a phenyl ring, which is further bonded to a silicon atom through an oxygen linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane typically involves the reaction of 4-(trifluoroethenyl)phenol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. A common method involves the use of a base such as pyridine to facilitate the reaction. The general reaction scheme is as follows:
4-(trifluoroethenyl)phenol+trichlorosilane→Trichloro4-[(trifluoroethenyl)oxy]phenylsilane+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Polymerization: The trifluoroethenyl group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Polymerization: Radical initiators or catalysts.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Polymerization: Polymers with trifluoroethenyl groups incorporated into the backbone.
Aplicaciones Científicas De Investigación
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane involves its reactivity with various nucleophiles and its ability to form stable bonds with silicon. The trifluoroethenyl group provides unique electronic properties that can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorophenylsilane: Similar structure but lacks the trifluoroethenyl group.
Trichlorosilane: Contains silicon bonded to three chlorine atoms but lacks the phenyl and trifluoroethenyl groups.
Triethoxy{4-(trifluoromethyl)phenyl}silane: Contains ethoxy groups instead of chlorine and a trifluoromethyl group instead of trifluoroethenyl.
Uniqueness
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical resistance and stability.
Propiedades
Número CAS |
865485-87-6 |
|---|---|
Fórmula molecular |
C8H4Cl3F3OSi |
Peso molecular |
307.6 g/mol |
Nombre IUPAC |
trichloro-[4-(1,2,2-trifluoroethenoxy)phenyl]silane |
InChI |
InChI=1S/C8H4Cl3F3OSi/c9-16(10,11)6-3-1-5(2-4-6)15-8(14)7(12)13/h1-4H |
Clave InChI |
GLGBZQCHVOXGRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=C(F)F)F)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


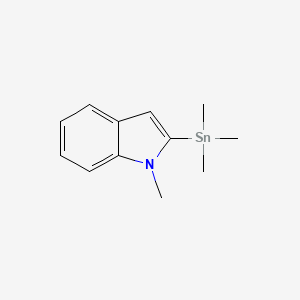
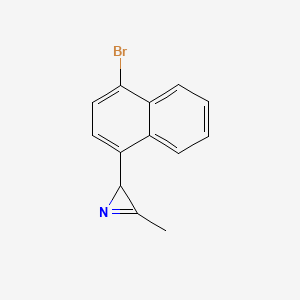
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
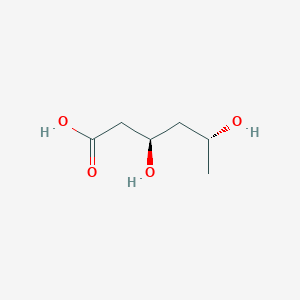
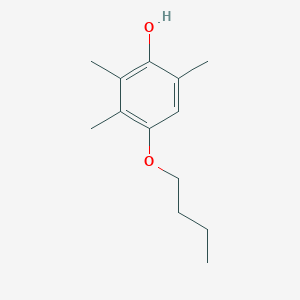

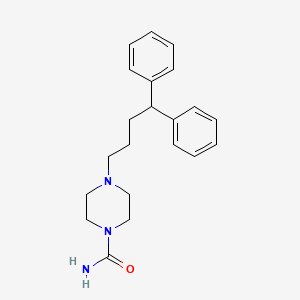
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)

![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
